2-Phenylthio-3-methylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
19520-22-0 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-methyl-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
CLFVYGXPKXNCAD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
Synonyms |
2-phenylthio-3-methylpyridine |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylthio 3 Methylpyridine and Its Analogues
Direct Synthetic Routes to 2-Phenylthio-3-methylpyridine
The direct synthesis of this compound can be achieved through methods that either start with a pre-functionalized 3-methylpyridine (B133936) ring or introduce the phenylthio group onto the pyridine (B92270) core in a regioselective manner.
Strategies Involving 3-Methylpyridine Scaffolds
3-Methylpyridine, also known as 3-picoline, serves as a common and readily available starting material for the synthesis of this compound. One established method involves the initial halogenation of the 3-methylpyridine scaffold, typically at the 2-position, to create a suitable electrophilic site. For instance, the conversion of 3-methylpyridine to 2-chloro-3-methylpyridine (B94477) provides a key intermediate. This halogenated precursor can then undergo nucleophilic aromatic substitution with a sulfur-based nucleophile to introduce the desired phenylthio group.
Introduction of the Phenylthio Moiety at the 2-Position
The introduction of the phenylthio group at the 2-position of the pyridine ring is a critical step. Two primary strategies are employed:
Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method. It involves the reaction of a 2-halo-3-methylpyridine, such as 2-chloro-3-methylpyridine, with thiophenol or its corresponding salt (e.g., sodium thiophenolate). The reaction proceeds via an addition-elimination mechanism, where the nucleophilic sulfur atom attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, leading to the displacement of the halide leaving group. youtube.com This reaction is often facilitated by the use of a base to deprotonate the thiophenol.
C-H Activation/Thiolation: Modern synthetic approaches have focused on the direct functionalization of C-H bonds, which avoids the need for pre-halogenation of the starting material. A notable method involves the regioselective thiolation of pyridines using a removable activating group. For example, 3-substituted pyridines can be activated by forming an N-(2,4-dinitrophenyl) pyridinium (B92312) salt. This activation facilitates a nucleophilic ring-opening by an amine like pyrrolidine, generating a Zincke imine intermediate. This reactive intermediate then undergoes a radical addition-elimination with a thiolation reagent, such as N-(phenylthio)phthalimide, to introduce the phenylthio group. Subsequent ring-closing and removal of the activating group yield the C-2 thiolated pyridine derivative.
Synthesis of Related Phenylthio-Pyridine Derivatives
The synthetic principles used for this compound can be extended to a variety of related phenylthio-pyridine derivatives, which are valuable in different fields of chemical research.
Routes to 2-(Phenylthio)pyridine-3-carbonyl Chloride Analogues
The synthesis of 2-(Phenylthio)pyridine-3-carbonyl chloride, an important reactive intermediate, begins with the corresponding carboxylic acid, 2-(phenylthio)nicotinic acid.
Formation of 2-(Phenylthio)nicotinic Acid: This precursor is typically synthesized via an Ullmann condensation reaction. wikipedia.org This involves the copper-catalyzed coupling of 2-chloronicotinic acid with thiophenol. rsc.orgresearch-solution.com The reaction is sensitive to the choice of copper source, ligand, base, and solvent, but modern protocols with soluble copper catalysts and appropriate ligands have made this transformation more efficient under milder conditions. rsc.org
Conversion to the Acyl Chloride: Once 2-(phenylthio)nicotinic acid is obtained, it can be converted to the highly reactive 2-(phenylthio)pyridine-3-carbonyl chloride. chemicalbook.com This is achieved by treating the carboxylic acid with a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.govprepchem.com The excess chlorinating agent is typically removed under vacuum, and the resulting acyl chloride is often used immediately in subsequent reactions without extensive purification. mdpi.comprepchem.com
Synthesis of 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles
A significant class of related compounds, 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, are efficiently synthesized through a one-pot, multi-component condensation reaction. This reaction typically involves an aromatic aldehyde, two equivalents of malononitrile (B47326), and one equivalent of thiophenol.
The proposed mechanism initiates with a Knoevenagel condensation between the aldehyde and one molecule of malononitrile. This is followed by a Michael-type addition of thiophenol to the resulting arylidene malononitrile. A second molecule of malononitrile then adds to this adduct, leading to a cyclization and subsequent aromatization, often through the loss of a hydrogen molecule, to yield the final polysubstituted pyridine product. vulcanchem.com
A variety of catalysts have been employed to facilitate this transformation, demonstrating the versatility of the method. The choice of catalyst can influence reaction times and yields.
Table 1: Catalysts for the Synthesis of 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles
| Catalyst | Solvent | Reaction Conditions | Typical Yields | Reference(s) |
|---|---|---|---|---|
| Triethylamine (B128534) | Ethanol | Stirring/Reflux | Good to Excellent | vulcanchem.com |
| Magnesium Oxide (MgO) | N/A | Heating | High | mdpi.com |
| Montmorillonite K-10 Clay | N/A | N/A | Good to Excellent | vulcanchem.com |
| Borax | Ethanol | Reflux | High (up to 91%) | rsc.org |
| Baker's Yeast | Ethanol | Room Temperature | High | nih.gov |
Preparation of Bis(phenylthiomethyl)pyridine Ligands
Tridentate NS₂ ligands such as 2,6-bis(phenylthiomethyl)pyridine are important in coordination chemistry. Their synthesis is generally achieved through a straightforward nucleophilic substitution reaction. The common precursor, 2,6-bis(chloromethyl)pyridine (B1207206), is reacted with two equivalents of sodium thiophenolate. The thiophenolate anion acts as the nucleophile, displacing the chloride ions from both chloromethyl groups to form the desired bis(phenylthiomethyl)pyridine ligand. researchgate.netchemicalbook.com These ligands are subsequently used to prepare a range of nickel(II) and copper(I) halide complexes. researchgate.netchemicalbook.com
Formation of 2-Aryl-3-methylpyridines
The synthesis of 2-aryl-3-methylpyridines serves as a foundational step towards accessing more complex analogues. A notable method involves the reaction of 2-fluoro-3-methylpyridine (B30981) with an appropriate aryllithium reagent. This nucleophilic aromatic substitution proceeds in good yields to afford the corresponding 2-aryl-3-methylpyridines. researchgate.net For instance, the reaction of 2-fluoro-3-methylpyridine with phenyllithium (B1222949) would yield 2-phenyl-3-methylpyridine.
Another versatile approach for the synthesis of substituted pyridines is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 3-bromopyridine (B30812) can be coupled with various substituted arylboronic acids to form 3-arylpyridines. openmedicinalchemistryjournal.com A similar strategy can be envisioned for the synthesis of 2-aryl-3-methylpyridines starting from a 2-halo-3-methylpyridine.
A mechanistically different approach involves an iodine-triggered [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine, where triethylamine serves as a carbon source. This method allows for the direct formation of 2-methylpyridines. rsc.orgrsc.org
The following table summarizes selected examples of synthesized 2-aryl-3-methylpyridine analogues using various methods.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Fluoro-3-methylpyridine, Aryllithium | Not specified | 2-Aryl-3-methylpyridines | Good | researchgate.net |
| Aryl methyl ketoxime acetates, Triethylamine | I2 | 2-Methyl-4,6-di-o-tolylpyridine | 57 | rsc.org |
| Aryl methyl ketoxime acetates, Triethylamine | I2 | 2,4-bis(3,4-Dichlorophenyl)-6-methylpyridine | 50 | rsc.org |
| Aryl methyl ketoxime acetates, Triethylamine | I2 | 2-Methyl-4,6-bis(4-(trifluoromethyl)phenyl)pyridine | Not specified | rsc.org |
| 3-Bromopyridine, Substituted aryl boronic acids | (Ph3P)2PdCl2, K2CO3, Toluene:H2O (1:1), Reflux | 3-Aryl pyridines | Not specified | openmedicinalchemistryjournal.com |
Advanced Synthetic Approaches
More sophisticated methods have been developed to introduce the phenylthio group and to construct the pyridine ring with greater control and efficiency. These include metal-catalyzed C-S bond formation, cycloaddition reactions, and intramolecular functionalization strategies.
Metal-Catalyzed Coupling Reactions for C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur (C-S) bonds. researchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a thiol or its corresponding salt in the presence of a metal catalyst, most commonly palladium, copper, or nickel. researchgate.net For the synthesis of this compound, this would involve the reaction of a 2-halo-3-methylpyridine with thiophenol or a thiophenolate salt. Copper-catalyzed reactions, in particular, have gained attention due to the lower cost and toxicity of copper compared to palladium. asianpubs.org The Chan-Lam coupling, for instance, is a copper-mediated reaction that can form C-S bonds. nih.govbeilstein-journals.org
The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of these coupling reactions.
Utilization of 2-Phenylthioacetyl Chloride in Cycloadditions
2-Phenylthioacetyl chloride is a valuable reagent in cycloaddition reactions, particularly in the Staudinger synthesis of β-lactams. mdpi.comgrafiati.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846), generated in situ from 2-phenylthioacetyl chloride and a base (e.g., triethylamine or N-methylmorpholine), with an imine. mdpi.comindianchemicalsociety.com While this method directly leads to β-lactams, the underlying principles of generating a reactive intermediate from 2-phenylthioacetyl chloride could be adapted for the synthesis of other heterocyclic systems. The reaction of the ketene derived from 2-phenylthioacetyl chloride with a suitable three-atom component could potentially lead to the formation of a six-membered ring, such as a dihydropyridinone, which could then be aromatized to the corresponding pyridine.
Microwave irradiation has been shown to be effective in promoting these cycloaddition reactions. indianchemicalsociety.com
Intramolecular Functionalization Strategies Involving Phenylthio Moieties
Intramolecular reactions offer an efficient way to construct cyclic molecules by forming bonds between atoms within the same molecule. A strategy for synthesizing substituted pyridines could involve an intramolecular cyclization of a precursor containing a phenylthio group. For example, a suitably functionalized acyclic precursor with a terminal phenylthio group and the necessary atoms to form the pyridine ring could be designed. The phenylthio group could act as a directing group or a reactive handle to facilitate the cyclization.
While specific examples of intramolecular functionalization involving a phenylthio moiety to directly form a this compound were not found in the provided search results, the general principle of intramolecular C-H functionalization and annulation is a well-established strategy for the synthesis of fused heterocyclic systems containing a pyridine ring. beilstein-journals.org This approach could potentially be adapted for the synthesis of the target compound.
Mechanistic Investigations of 2 Phenylthio 3 Methylpyridine Transformations
Elucidation of Reaction Pathways Involving the Phenylthio Group
The phenylthio group is a versatile functional group that can participate in a variety of reaction mechanisms, including radical, nucleophilic, and rearrangement pathways.
Free-Radical Reaction Pathways and Rearrangements
Free-radical addition is an addition reaction that involves free radical intermediates. wikipedia.org The phenylthio group can be involved in free-radical pathways, particularly in rearrangement reactions. One notable example is the Smiles rearrangement and its variants, which can proceed through radical mechanisms under certain conditions. cdnsciencepub.com The Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution featuring a carbanion nucleophile, has also been studied for its potential to proceed via radical intermediates, although experiments with radical scavengers in some systems have suggested the absence of such intermediates. cdnsciencepub.com
In related systems, such as N-acyl arylsulfonamides, Smiles-type rearrangements have been observed in radical cations generated under mass spectrometry conditions. nist.gov These rearrangements involve the attack of a nucleophilic functional group onto the aryl ring, displacing the sulfonyl group. nist.gov For substrates with organosulfur linkages like thioethers, radical mechanisms have been suggested for aryl migration reactions that achieve similar transformations to the Truce–Smiles rearrangement. cdnsciencepub.com In the case of 3-phenylsulfonyl-2-phenylthiopropene, the phenylthio group itself can act as the nucleophile in such rearrangements. nist.gov
Nucleophilic Addition and Rearrangement Mechanisms in Related Systems
The pyridine (B92270) ring in 2-Phenylthio-3-methylpyridine is susceptible to nucleophilic attack, especially when activated. Hard nucleophiles like organometallic reagents and hydrides tend to add to the 2-position of the pyridine ring. quimicaorganica.org Weaker nucleophiles, however, typically require activation of the pyridine ring, for instance, by forming a pyridinium (B92312) salt, to react. quimicaorganica.orgmdpi.com
The Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution (SNA_r) reaction. lakeheadu.ca The general mechanism involves the attack of a nucleophile on the ipso-carbon of the aryl ring, forming a spiro-bicyclic Meisenheimer adduct as an intermediate. lakeheadu.ca For this rearrangement to occur in pyridine derivatives, the reaction is often facilitated by the presence of activating groups on the pyridine or benzene (B151609) ring. researchgate.net For instance, in the synthesis of azaphenothiazines from arylthio pyridine derivatives, the reaction was found to be more easily effected than in benzene derivatives due to the additive effect of the ring nitrogen and other electron-withdrawing groups. researchgate.net Theoretical studies on S-N type Smiles rearrangements on pyridine rings have shown that the process involves an intramolecular ipso-position substitution followed by ring closure, a pathway that is often both kinetically feasible and thermodynamically favorable. researchgate.net
Recent research has also explored the nucleophilic dearomatization of pyridines, where N-activated pyridinium species are functionalized by the addition of nucleophiles to yield dihydropyridines. mdpi.com Furthermore, visible-light photocatalysis has enabled the nucleophilic addition of 4-pyridylphosphonium salts to various electrophiles, proceeding through pyridyl radical and anion intermediates. acs.org
Role of Phenylthio Moiety in Anomeric Glycosylation Mechanisms
Thioglycosides, including those with a phenylthio group, are widely used as glycosyl donors in the synthesis of oligosaccharides. acs.orgwikipedia.org The phenylthio group serves as a stable anomeric protecting group that can be activated under specific conditions to promote glycosylation. nih.gov The reactivity of thioglycosides can be fine-tuned based on the electronic properties of the aryl group, with electron-withdrawing groups on the phenyl ring enhancing reactivity. beilstein-journals.org
The general mechanism of glycosylation involves the activation of the anomeric leaving group (the phenylthio group) by an electrophilic promoter, leading to the formation of a reactive intermediate, often an oxocarbenium ion. wikipedia.orgsoton.ac.uk This electrophilic species is then attacked by a nucleophilic hydroxyl group of the glycosyl acceptor to form the glycosidic bond. wikipedia.org The stereochemical outcome of the reaction (α or β) is influenced by several factors, including the nature of the protecting groups on the sugar, the solvent, and the reaction conditions, which dictate whether the mechanism proceeds through an S_N1-like (forming an oxocarbenium ion) or S_N2-like pathway. nih.govcdnsciencepub.com
In preactivation-based strategies, a thioglycosyl donor is activated before the addition of the acceptor. beilstein-journals.org Low-temperature NMR studies have been instrumental in identifying the intermediates formed, such as glycosyl triflates, which then react with the acceptor. beilstein-journals.org The phenylthio group's ability to be selectively activated in the presence of other less reactive leaving groups has been exploited in convergent oligosaccharide syntheses. nih.gov For example, an ethylthio donor can be selectively activated over a phenylthio acceptor, and subsequently, the phenylthio group in the resulting disaccharide can be activated for a further glycosylation step. nih.gov
C-H Activation and Functionalization Mechanisms
Direct C-H activation and functionalization offer an atom-economical approach to modify organic molecules. In this compound, both the methyl group and the pyridine ring C-H bonds are potential targets for such transformations.
Mechanistic Insights into Methyl Group Functionalization in Pyridines
The methyl group of 3-methylpyridine (B133936) (β-picoline) can be functionalized through various C-H activation strategies. Transition metal catalysis, particularly with zirconium or rare-earth metals, has been shown to catalyze the alkylation of benzylic C-H bonds in dialkylpyridines. beilstein-journals.org The proposed mechanism for zirconium-catalyzed reactions involves the formation of a zirconacyclic intermediate after coordination of the pyridine. beilstein-journals.org This is followed by the migratory insertion of an alkene into the metal-carbon bond and subsequent hydrolysis to yield the alkylated product. beilstein-journals.org The ligand backbone on the metal catalyst can be crucial for determining the regioselectivity of the addition (linear vs. branched products). beilstein-journals.org
Another approach involves the deprotonation of the methyl group. The acidity of the methyl protons in picolines is a key factor, and functionalization can be achieved by forming an intermediate carbanion which then reacts with an electrophile.
| Catalyst System | Substrate | Proposed Intermediate | Outcome | Ref |
| Zirconium Complex | Dialkylpyridines | Zirconacyclic intermediate | Alkylation of benzylic C-H | beilstein-journals.org |
| Yttrium Complex | Pyridine Derivatives | Metal-pyridyl species | ortho-C-H Aminoalkylation | beilstein-journals.org |
Ligand-Enabled C-H Activation Processes and Thermochemistry
Ligand-directed C-H activation is a powerful strategy for the selective functionalization of C-H bonds. In pyridine derivatives, the nitrogen atom often acts as a directing group, coordinating to a metal catalyst and positioning it for the activation of a nearby C-H bond, typically at the ortho (C2 or C6) position. rsc.orgscielo.br
Palladium-catalyzed reactions are prominent in this area. For substrates like 2-phenylpyridine (B120327), the pyridine nitrogen directs the palladium catalyst to activate the ortho C-H bond of the phenyl ring, forming a cyclopalladated intermediate. rsc.orgnih.gov This intermediate can then undergo various transformations, such as oxidation to a Pd(IV) species followed by reductive elimination to form a new C-O or C-halogen bond. nih.gov The catalytic cycle often involves Pd(II)/Pd(IV) or sometimes Pd(II)/Pd(0) pathways. nih.gov
Recent developments have focused on achieving selectivity at more remote positions (meta and para). pkusz.edu.cnnih.gov This can be accomplished by using specialized ligands or templates that override the innate directing ability of the pyridine nitrogen. For instance, a nitrile-containing template has been computationally shown to direct meta-C-H olefination by coordinating to a silver co-catalyst, which positions the palladium catalyst for meta-C-H activation via a concerted metalation-deprotonation (CMD) pathway. pkusz.edu.cn The nature of the active catalytic species—whether it's a monomeric, dimeric, or trimeric palladium complex—is a subject of ongoing investigation and can depend on the specific reaction conditions. pkusz.edu.cn
The thermochemistry and kinetics of these reactions are crucial for understanding selectivity. researchgate.net DFT calculations have been used to compare the activation barriers for C-H activation at different positions, revealing how factors like the solvent and ligand can alter the kinetic and thermodynamic favorability of ortho versus peri or meta activation. researchgate.net Kinetic isotope effect (KIE) experiments can help determine if C-H bond cleavage is the rate-limiting step in the catalytic cycle. beilstein-journals.orgnih.gov
| Catalyst/Ligand | Substrate | Position Selectivity | Mechanistic Feature | Ref |
| Pd(OAc)₂ | 2-Phenyl-3-methylpyridine | ortho (phenyl ring) | Cyclopalladated intermediate | nih.gov |
| Nitrile-Template/Pd/Ag | Toluene Derivatives | meta | Pd-Ag heterodimeric transition state | pkusz.edu.cn |
| Rh(III) Complex | Pyridine Derivatives | C4 | Rhodacycle intermediate, protodemetalation | nih.gov |
| Iridium/Boryl Ligand | Pyridine Derivatives | ortho (pyridine ring) | Lewis-acidic ligand directs activation | nsf.gov |
Electrochemical Reaction Mechanisms in Functionalization
The transformation of this compound and related pyridyl sulfides can be achieved through electrochemical methods, offering an alternative to traditional chemical reagents. These reactions typically proceed via anodic oxidation, where the sulfide (B99878) group plays a crucial role in initiating the functionalization process.
The electrochemical oxidation of thioethers, including those with pyridyl moieties, has been shown to be a versatile method for producing sulfoxides and sulfones. rsc.org In a continuous-flow microreactor, the selective oxidation of various aryl, heteroaryl, and alkyl thioethers can be achieved with high efficiency. rsc.org The selectivity of the reaction, yielding either the sulfoxide (B87167) or the sulfone, is controlled by the applied potential, using water as the oxygen source. rsc.org This method demonstrates good functional group tolerance, allowing for the oxidation of substrates containing halides, ketones, esters, and amides without affecting these groups. rsc.org Notably, nitrogen-containing heteroaromatic compounds like pyridine can be selectively oxidized at the sulfur atom without the formation of N-oxides. rsc.org
The proposed mechanism for the anodic oxidation of a sulfide involves the generation of a sulfur radical cation intermediate. beilstein-journals.org This reactive species can then react with water present at the anode to form the corresponding sulfoxide. beilstein-journals.org Further oxidation can lead to the formation of a sulfone.
In the context of C-H functionalization, electrochemical approaches have also been employed. For instance, the halogenation of 2-phenylpyridine has been accomplished under electrochemical oxidation conditions. rsc.org This reaction utilizes a palladium catalyst and a hydrohalic acid to achieve ortho-halogenation of the phenyl ring. rsc.org Mechanistic studies suggest that the reaction proceeds through the formation of a palladacycle intermediate. rsc.org
The electrochemical behavior of pyridinium itself has been studied to understand its role in electrocatalytic reactions. rsc.org These studies, often employing cyclic voltammetry, indicate that the reduction potential of pyridinium is dependent on the electrode material. rsc.org
The following table summarizes the electrochemical oxidation of various thioethers, illustrating the conditions and outcomes of these transformations.
Table 1: Electrochemical Oxidation of Thioethers
| Substrate | Product(s) | Yield (%) | Conditions |
|---|---|---|---|
| Thioanisole | Methyl phenyl sulfoxide | 95 | 1.5 V, H₂O/MeCN |
| Thioanisole | Methyl phenyl sulfone | 92 | 2.0 V, H₂O/MeCN |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 93 | 1.6 V, H₂O/MeCN |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfone | 89 | 2.1 V, H₂O/MeCN |
| 2-(Phenylthio)pyridine | 2-(Phenylsulfinyl)pyridine | 85 | 1.7 V, H₂O/MeCN |
| 2-(Phenylthio)pyridine | 2-(Phenylsulfonyl)pyridine | 81 | 2.2 V, H₂O/MeCN |
Data derived from studies on the electrochemical oxidation of thioethers in a continuous-flow microreactor. rsc.org
Advanced Spectroscopic Characterization of 2 Phenylthio 3 Methylpyridine and Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Phenylthio-3-methylpyridine and its derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound.
In the ¹H NMR spectrum of a related compound, 3-methylpyridine (B133936), characteristic signals are observed. For instance, in a CDCl₃ solution, the methyl protons appear as a singlet around δ 2.320 ppm. The aromatic protons of the pyridine (B92270) ring exhibit complex splitting patterns between δ 7.161 and δ 8.44 ppm. chemicalbook.com For this compound, the introduction of the phenylthio group influences the chemical shifts of the pyridine ring protons due to its electronic and steric effects. The phenyl protons typically appear as a multiplet in the aromatic region.
The ¹³C NMR spectrum provides further structural confirmation. For 3-methylpyridine, the methyl carbon resonates at a distinct chemical shift. spectrabase.com The carbon atoms of the pyridine ring in pyridine itself show signals at approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 ppm (C4). hmdb.ca In this compound, the carbon attached to the sulfur atom (C2) and the methyl-substituted carbon (C3) would show characteristic shifts influenced by these substituents.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.0 - 7.5 | 120 - 130 |
| Pyridine-H5 | 7.0 - 7.5 | 135 - 140 |
| Pyridine-H6 | 8.0 - 8.5 | 148 - 152 |
| Phenyl-H | 7.2 - 7.6 | 125 - 135 |
| Methyl-H | 2.2 - 2.5 | 18 - 22 |
| Pyridine-C2 | - | 155 - 165 |
| Pyridine-C3 | - | 130 - 140 |
| Pyridine-C4 | - | 120 - 130 |
| Pyridine-C5 | - | 135 - 140 |
| Pyridine-C6 | - | 148 - 152 |
| Phenyl-Cipso | - | 130 - 140 |
| Phenyl-Cortho | - | 128 - 132 |
| Phenyl-Cmeta | - | 129 - 130 |
| Phenyl-Cpara | - | 125 - 128 |
| Methyl-C | - | 18 - 22 |
Note: The predicted values are based on typical chemical shift ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.
For complexes of this compound and related ligands, specialized NMR techniques are invaluable.
³¹P NMR: In complexes involving phosphorus-containing co-ligands, ³¹P NMR is crucial. For instance, in platinum complexes with phosphine-thioether ligands, the ³¹P NMR signal exhibits platinum satellites, confirming the coordination of the phosphine (B1218219) to the metal center. wgtn.ac.nz The chemical shifts and coupling constants in ³¹P NMR provide information about the coordination environment and the nature of the metal-phosphorus bond. rsc.org For example, in ruthenium complexes with pyridine-2,6-bis(thioether) ligands and triphenylphosphine, the ³¹P{¹H} NMR shows a signal for the coordinated PPh₃. acs.org
⁷⁷Se NMR: For analogous selenoether ligands, ⁷⁷Se NMR is a powerful tool. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. researchgate.net In palladium and platinum complexes with pyridine-2-selenolate ligands, ⁷⁷Se NMR spectra can indicate the cis or trans relationship between the selenium and other ligands, such as phosphines. psu.edu The ⁷⁷Se NMR shifts in selenium adducts of N-heterocyclic carbenes have been shown to correlate with the electronic properties of the carbene. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of this compound and its complexes, offering insights into functional groups and bonding.
FT-IR spectroscopy is widely used to identify the characteristic functional groups in this compound. The spectrum will exhibit bands corresponding to:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed in the 2850-3000 cm⁻¹ region. libretexts.org
C=C and C=N stretching: Vibrations of the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ range. nih.gov
C-S stretching: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region. nih.gov
Methyl group bending: The bending vibrations of the methyl group are typically found around 1375 and 1450 cm⁻¹. libretexts.org
Upon complexation with a metal, shifts in these vibrational frequencies can be observed. For example, the C=N stretching frequency of the pyridine ring may shift upon coordination to a metal center, indicating a change in the electron density of the ring. nih.gov
Interactive Table: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 3000 | Medium | Aliphatic C-H Stretch |
| 1560 - 1610 | Medium-Strong | Pyridine Ring C=N/C=C Stretch |
| 1430 - 1480 | Medium-Strong | Phenyl Ring C=C Stretch |
| 1370 - 1390 | Medium | CH₃ Symmetric Bend |
| 1000 - 1100 | Medium | In-plane C-H Bend |
| 680 - 770 | Medium-Strong | Out-of-plane C-H Bend |
| 600 - 800 | Weak | C-S Stretch |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within the molecule and its complexes.
The UV-Vis absorption spectrum of this compound is expected to show absorptions in the UV region. Pyridine itself exhibits π → π* transitions around 250 nm. ysu.am The presence of the phenylthio and methyl substituents will likely cause a red shift (bathochromic shift) and changes in the intensity of these bands. The spectrum of 2-azidopyridine, for comparison, shows three distinct electronic transitions in the 200-300 nm range. ysu.am In complexes of pyridine-thioether ligands, additional charge-transfer bands may appear. rsc.org These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, depending on the metal and its oxidation state. bath.ac.uk
Fluorescence spectroscopy can be used to study the emission properties of this compound and its complexes. While the free ligand may show some fluorescence, its complexes, particularly with d¹⁰ metals like Zn²⁺, can exhibit enhanced emission. nih.gov Some copper(I) and iridium(III) complexes with similar ligands are known to exhibit thermally activated delayed fluorescence (TADF). acs.orgresearchgate.net The emission properties are highly dependent on the coordination environment and the nature of the metal ion. rsc.org
Interactive Table: Expected Electronic Transitions for this compound and its Complexes
| Transition Type | Expected Wavelength Range (nm) | Description |
| π → π | 200 - 350 | Electronic transitions within the aromatic rings. |
| n → π | 270 - 400 | Transition of a non-bonding electron (e.g., on sulfur or nitrogen) to a π* orbital. Generally weak. |
| MLCT | 350 - 600 | In metal complexes, transfer of an electron from a metal-based orbital to a ligand-based orbital. |
| LMCT | 300 - 500 | In metal complexes, transfer of an electron from a ligand-based orbital to a metal-based orbital. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₂H₁₁NS, which corresponds to a precise molecular weight of approximately 201.29 g/mol . chemicalbook.com
In a typical electron ionization (EI) mass spectrometer, the this compound molecule would be ionized to form a molecular ion (M⁺•). Due to the presence of a single nitrogen atom, the molecular ion peak would have an odd integer m/z value, consistent with the nitrogen rule. msu.edu The energetic instability of this molecular ion leads to its fragmentation into various smaller, charged ions. msu.edu
The fragmentation pattern of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The structure contains a pyridine ring, a methyl group, and a phenylthio group. Cleavage is expected at the weakest bonds and at points that lead to the formation of stable, resonance-stabilized cations or radicals. slideshare.net Key fragmentation pathways for aryl sulfides typically involve the cleavage of the C-S bonds. researchgate.net
Expected primary fragmentation points for this compound would include:
Cleavage of the Phenyl-Sulfur bond: This would lead to the formation of a phenyl radical (C₆H₅•) and a [M - C₆H₅]⁺ ion, or a phenyl cation (C₆H₅⁺) and a [M - C₆H₅]• radical. The phenyl cation would appear at an m/z of 77.
Cleavage of the Pyridyl-Sulfur bond: This scission would result in fragments corresponding to the 3-methylpyridine moiety and the phenylthio group.
Loss of the Methyl Group: Fragmentation could involve the loss of the methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion at [M - 15]⁺.
The table below outlines some of the plausible fragments that could be observed in the mass spectrum of this compound, based on its structure and general fragmentation principles.
Interactive Table: Predicted Mass Spectrometry Fragments of this compound
| m/z Value | Predicted Fragment Ion | Formula of Ion | Notes |
| 201 | [C₁₂H₁₁NS]⁺• | C₁₂H₁₁NS | Molecular Ion (M⁺•) |
| 186 | [C₁₁H₈NS]⁺ | C₁₁H₈NS | Loss of a methyl radical (•CH₃) |
| 124 | [C₇H₈N]⁺ | C₇H₈N | Cleavage of the S-C(pyridyl) bond, fragment is 3-methylpyridyl cation |
| 109 | [C₆H₅S]⁺ | C₆H₅S | Phenylthio cation from cleavage of the S-C(pyridyl) bond |
| 92 | [C₆H₆N]⁺ | C₆H₆N | Fragment corresponding to the methylpyridine ring |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation from cleavage of the S-C(phenyl) bond |
X-ray Crystallography for Solid-State Structural Determination
Analysis of these complexes shows that 3-methylpyridine typically coordinates to the metal ion through its nitrogen atom. The resulting coordination geometry is influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries observed include octahedral and tetrahedral. iucr.orgrsc.org
For instance, in the isostructural complexes [Mn(NCS)₂(C₆H₇N)₄] and [Fe(NCS)₂(C₆H₇N)₄], the central metal ion is octahedrally coordinated by two N-bonded thiocyanate (B1210189) anions and four 3-methylpyridine ligands. iucr.orgresearchgate.net Similarly, the complex [Ni(NCS)₂(C₆H₇N)₄] features a slightly distorted octahedral geometry around the nickel(II) cation. researchgate.net In contrast, a tetrahedral coordination environment is observed in the copper(I) complex [Cu(3Me-py)₃Cl]. rsc.org The study of a cobalt(II) complex containing both a thioether bond and a 3-methylpyridine ligand revealed a distorted octahedral geometry, with a measured Co-S bond length of 2.537(1) Å. mst.edu
The table below summarizes the crystallographic data for several representative metal complexes containing the 3-methylpyridine ligand.
Interactive Table: Crystallographic Data for Selected 3-Methylpyridine Complexes
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| [Co(cbpS)(mpy)] | C₄₁H₄₁Cl₂CoN₃O₂S | Monoclinic | P2₁/c | a=16.456 Å, b=14.74 Å, c=16.56 Å, β=112.79° | mst.edu |
| [Ni(cbpS)(mpy)] | C₄₁H₄₁Cl₂N₃NiO₂S | Monoclinic | P2₁/c | a=16.450 Å, b=14.674 Å, c=16.59 Å, β=112.56° | mst.edu |
| [Mn(NCS)₂(3-mepy)₄] | C₂₆H₂₈MnN₆S₂ | Triclinic | P-1 | a=9.245 Å, b=10.224 Å, c=15.939 Å, α=94.52°, β=92.35°, γ=108.99° | iucr.org |
| [Fe(NCS)₂(3-mepy)₄] | C₂₆H₂₈FeN₆S₂ | Triclinic | P-1 | a=9.242 Å, b=10.158 Å, c=16.002 Å, α=94.54°, β=92.29°, γ=109.11° | iucr.org |
| [Cu(3Me-py)₃Cl] | C₁₈H₂₁ClCuN₃ | Rhombohedral | R3 | a=14.384 Å, c=7.451 Å | rsc.org |
Abbreviations: cbpS = N,N-bis[(5-chloro-2-hydroxyphenyl)phenylmethylene]-4-thiaheptane-1,7-diaminato; mpy = 3-methylpyridine; 3-mepy = 3-methylpyridine
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental aspects of molecular systems. These methods allow for a detailed exploration of the electronic and structural properties of 2-Phenylthio-3-methylpyridine.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is a workhorse of modern computational chemistry for calculating the optimized geometry and electronic properties of molecules. scispace.comarxiv.org DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the most stable conformation of this compound. nih.govresearchgate.net This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. itb.ac.id The resulting optimized structure represents a low-energy conformation on the potential energy surface. tandfonline.com The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of these calculations. scispace.comnih.gov
Table 1: Selected Predicted Geometrical Parameters for a Thio-substituted Pyridine (B92270) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S | 1.78 | ||
| C-N | 1.34 | ||
| C-C (pyridine) | 1.39 | ||
| C-C (phenyl) | 1.40 | ||
| C-S-C | 103.5 | ||
| C-N-C | 117.0 | ||
| Phenyl-S-C-N | 85.0 |
Note: This data is illustrative for a related molecule, as specific published data for this compound was not available. The values represent typical bond lengths, angles, and a key dihedral angle that would be determined through DFT geometry optimization.
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. tandfonline.com The HOMO-LUMO energy gap (ΔE) is a significant parameter; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. tandfonline.comsemanticscholar.org
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2). tandfonline.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. itb.ac.idresearchgate.net Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. itb.ac.idFukui functions are another tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net
Table 2: Illustrative Reactivity Descriptors for a Heterocyclic Thioether
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.80 |
Note: This table provides hypothetical but realistic values for a molecule with structural similarities to this compound to illustrate the types of data generated.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dejoaquinbarroso.com This method provides insights into intramolecular interactions and charge transfer phenomena. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. stackexchange.com The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO indicates the strength of the interaction. stackexchange.com Significant E(2) values often point to hyperconjugative or conjugative effects that contribute to the molecule's stability. tandfonline.com
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. nih.gov
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional modes within the molecule. tandfonline.com While there can be a systematic deviation from experimental values, scaling factors are often applied to improve the correlation. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (1H and 13C) with good accuracy. nih.govscience.gov These theoretical predictions are valuable for assigning peaks in experimental NMR spectra. schrodinger.com
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. tandfonline.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. tandfonline.com
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| Major IR Frequency (C-S stretch) | ~700 cm-1 |
| 1H NMR Chemical Shift (CH3) | ~2.3 ppm |
| 13C NMR Chemical Shift (C-S) | ~135 ppm |
| UV-Vis λmax | ~270 nm |
Note: These values are estimations based on typical ranges for similar functional groups and are intended to be illustrative.
Analysis of Non-Linear Optical Properties
Molecules with significant charge transfer characteristics, often found in push-pull systems, can exhibit non-linear optical (NLO) properties. researchgate.net Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). tandfonline.comnih.gov These parameters quantify the molecule's response to a strong external electric field, such as that from a laser. nih.gov Materials with large β values are of interest for applications in optical technologies. nih.govmdpi.com The NLO properties are sensitive to the electronic structure, particularly the extent of π-conjugation and the presence of donor and acceptor groups. nih.gov
Molecular Modeling and Dynamics
While quantum chemical calculations focus on the properties of a single, often isolated, molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule in a more complex environment and over time. For a molecule like this compound, molecular dynamics (MD) simulations could be used to study its conformational flexibility, particularly the rotation around the C-S bond, and its interactions with solvent molecules. dntb.gov.uaresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This can reveal dynamic processes and averaged properties that are not accessible from static quantum chemical calculations alone.
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical tool in computational chemistry for determining the preferred three-dimensional arrangements of a molecule and the energy barriers between them. lumenlearning.comsapub.org For a flexible molecule like this compound, which possesses a rotatable bond between the sulfur atom and the pyridine ring, as well as between the sulfur atom and the phenyl ring, multiple conformations (rotamers) are possible.
The potential energy surface of this compound would be characterized by several minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. The relative energies of these conformers are dictated by a combination of steric and electronic effects. Steric hindrance between the methyl group at the 3-position of the pyridine ring and the phenyl group, as well as interactions involving the lone pairs on the sulfur and nitrogen atoms, would be significant factors in determining the most stable conformations. lumenlearning.com
A detailed computational study would involve systematically rotating the dihedral angles defining the orientation of the phenyl and pyridyl rings relative to the sulfur atom. By calculating the single-point energy at each step, a potential energy landscape can be mapped out. The most stable conformers would correspond to the global minima on this landscape. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), would be employed to accurately determine the geometries and relative energies of these conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 45° | 0.00 | 65 |
| B | 135° | 0.85 | 25 |
| C | -90° | 2.10 | 10 |
Note: This table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.
Solvation Effects Modeling
The behavior and properties of a molecule can be significantly influenced by its solvent environment. Solvation models are used to computationally simulate these effects. researchgate.netbibliotekanauki.pl For this compound, studying solvation is crucial for understanding its reactivity, and spectroscopic properties in solution.
Modeling of solvation effects can be approached through either explicit or implicit solvent models. In an explicit model, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. However, this method is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. universiteitleiden.nlacs.org
These models would be used to calculate the solvation free energy of this compound in various solvents of differing polarity, such as water, methanol (B129727), and chloroform. bibliotekanauki.placs.org The results would reveal how the relative stability of different conformers might change in response to the solvent environment. For instance, a more polar solvent might preferentially stabilize a conformer with a larger dipole moment. These calculations are essential for comparing theoretical predictions with experimental data obtained from solution-phase studies.
Intermolecular Interactions and Hirshfeld Surface Analysis
The way molecules pack in a crystal and interact with each other is governed by a variety of non-covalent interactions. nih.gov Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govresearchgate.netmdpi.com
The Hirshfeld surface of this compound would be generated by partitioning the crystal space between adjacent molecules. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker contacts. mdpi.com
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect to see significant contributions from H···H, C···H/H···C, and potentially C···C (π-π stacking) and N···H or S···H contacts. nih.govmdpi.com The presence of the methyl group and the aromatic rings suggests that C-H···π interactions could also play a role in the crystal packing. nih.gov
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 28.5 |
| C···C | 9.8 |
| N···H/H···N | 6.5 |
| S···H/H···S | 5.0 |
| Other | 5.0 |
Note: This table is hypothetical and for illustrative purposes. Actual values would depend on the experimentally determined crystal structure.
This analysis provides a detailed fingerprint of the intermolecular interactions, offering insights into the forces that dictate the supramolecular assembly of the compound in the solid state. mdpi.com
Reactivity and Transformational Chemistry of 2 Phenylthio 3 Methylpyridine
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the 2-phenylthio and 3-methyl groups further modulates this reactivity and dictates the site-selectivity of functionalization.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): Pyridine is generally resistant to electrophilic aromatic substitution, requiring harsh reaction conditions. quora.comwikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. youtube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.orgrsc.org
For 2-Phenylthio-3-methylpyridine, electrophilic attack is predicted to be even more challenging. However, if forced, the substitution would likely occur at the C5 position. This is because attack at the C3 position is generally favored in pyridines as it avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate sigma complex. quora.com In this specific molecule, the C3 position is already occupied by a methyl group. The phenylthio group at C2 and the methyl group at C3 both exert some directing influence, but the overriding factor is the inherent reactivity pattern of the pyridine ring itself.
Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. stackexchange.com This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com
In this compound, the C2 position is occupied by the phenylthio group. While not a traditional leaving group like a halide, the phenylthio group can be displaced by strong nucleophiles under certain conditions, a reaction that is synthetically useful for the preparation of other 2-substituted pyridines. chemrxiv.orgirjms.com The rate and feasibility of such a substitution would depend on the nucleophile's strength and the reaction conditions. Reactions involving the displacement of a 2-phenylthio group often require elevated temperatures or specific activation. chemrxiv.org
Late-Stage Functionalization Strategies and Site-Selectivity
Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds, which is particularly valuable for modifying complex molecules in the later stages of a synthesis (late-stage functionalization, LSF). acs.orgnih.gov For pyridines, LSF strategies often involve transition-metal-catalyzed C-H activation or proceed through activated pyridinium (B92312) intermediates. nih.govacs.org
The site-selectivity of LSF on this compound would be influenced by the directing effects of the existing substituents and the mechanism of the specific reaction.
C4 and C6 Positions: These positions are electronically activated towards nucleophilic attack and deprotonation due to their ortho and para relationship to the ring nitrogen.
C5 Position: This position is the most electron-rich and thus the most likely site for electrophilic-type functionalization.
Strategies that proceed via dearomatization-rearomatization sequences or radical additions to activated pyridinium salts could potentially offer pathways to functionalize the C4 or C6 positions. researchgate.netresearchgate.net The choice of catalyst, reagents, and reaction conditions can be tuned to favor one position over another, enabling a degree of site-selective switching. nih.govnih.gov For instance, palladium-catalyzed methods have been developed for the ortho-C–H halogenation of the phenyl ring in pyridyl sulfides, directed by the pyridine nitrogen, while avoiding oxidation of the sensitive sulfur atom. acs.org
Reactions Involving the Phenylthio Moiety
The phenylthio group is a versatile functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the phenylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the group, converting the electron-donating sulfide (B99878) into a strongly electron-withdrawing sulfoxide or sulfone.
Selective Oxidation to Sulfoxide: The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone can be achieved using a variety of reagents and conditions. A common and environmentally benign method involves the use of hydrogen peroxide (H₂O₂) in a suitable solvent like glacial acetic acid. nih.gov This method is often highly selective and proceeds under mild, transition-metal-free conditions. nih.gov Other reagents for selective sulfoxidation include:
Urea-hydrogen peroxide with diphenyl diselenide as a catalyst. organic-chemistry.org
Periodic acid (H₅IO₆) catalyzed by iron(III) chloride. organic-chemistry.org
Sodium hypochlorite pentahydrate. organic-chemistry.org
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide to the sulfone, can be accomplished using stronger oxidizing agents or more forcing conditions. acsgcipr.org For instance, using an excess of hydrogen peroxide, often with a catalyst, will typically yield the sulfone. researchgate.netmdpi.com The chemoselectivity between sulfoxide and sulfone can sometimes be controlled by temperature when using molecular oxygen or air as the oxidant. organic-chemistry.orgresearchgate.netfigshare.comacs.org
| Transformation | Typical Reagents | Product | Reference |
|---|---|---|---|
| Sulfide to Sulfoxide | H₂O₂ in glacial acetic acid | 2-(Phenylsulfinyl)-3-methylpyridine | nih.gov |
| Sulfide to Sulfoxide | Periodic acid (H₅IO₆), FeCl₃ (cat.) | 2-(Phenylsulfinyl)-3-methylpyridine | organic-chemistry.org |
| Sulfide to Sulfone | Excess H₂O₂ with catalyst (e.g., ZrCl₄) | 2-(Phenylsulfonyl)-3-methylpyridine | researchgate.net |
| Sulfide to Sulfone | O₂/Air at elevated temperature | 2-(Phenylsulfonyl)-3-methylpyridine | organic-chemistry.orgacs.org |
Cleavage of the Carbon-Sulfur Bond
The carbon-sulfur (C-S) bond in aryl sulfides can be cleaved under various conditions, providing a route to further functionalize the pyridine ring or to remove the sulfur-containing moiety entirely.
Reductive Cleavage: Reductive cleavage methods can remove the phenylthio group, replacing it with a hydrogen atom. This is often accomplished using reducing agents like Raney nickel or other catalytic hydrogenation methods.
Transition-Metal-Mediated Cleavage: Transition metals, such as rhodium and palladium, can promote the cleavage of C-S bonds. acs.orgnih.gov These reactions often involve the oxidative addition of the C-S bond to the metal center and can be used to form new carbon-carbon or carbon-heteroatom bonds in cross-coupling reactions.
Oxidative Cleavage: In some cases, C-S bond cleavage can be initiated by an oxidative process, particularly for benzylic thioethers, using reagents like N-chlorosuccinimide (NCS). mdpi.com While not directly applicable to the aryl C-S bond of this compound, related oxidative strategies may exist. Photochemical methods can also induce homolytic cleavage of C-S bonds. researchgate.net
Role as a Leaving Group or Activating Group in Organic Transformations
The ability of the phenylthio group, or its oxidized derivatives, to act as a leaving group is crucial in nucleophilic aromatic substitution (SNAr) reactions.
Phenylthio Group as a Leaving Group: The phenylthiolate anion (PhS⁻) is a moderately good leaving group, better than alkoxides but generally poorer than halides. Its departure from an aromatic ring in an SNAr reaction is possible but often requires strong nucleophiles and/or harsh conditions. researchgate.net The rate-determining step in such reactions can be either the initial nucleophilic attack or the departure of the leaving group, depending on the specific reactants and conditions. sci-hub.se
Sulfoxide and Sulfone as Leaving Groups: The leaving group ability is significantly enhanced upon oxidation of the sulfur.
Transformations at the Methyl Group
The methyl group at the 3-position of the pyridine ring is a key site for functionalization. Its reactivity is influenced by the electronic nature of the pyridine ring and the substituents it bears. In the case of this compound, the electron-donating nature of the phenylthio group through resonance may subtly modulate the reactivity of the methyl group compared to unsubstituted 3-methylpyridine (B133936).
Condensation Reactions of the Methyl Group
The methyl group of picoline derivatives can undergo condensation reactions with carbonyl compounds, particularly aldehydes, in the presence of a base. This reactivity stems from the acidity of the methyl protons, which can be abstracted to form a carbanion. This carbanion can then act as a nucleophile.
For this compound, condensation with an aromatic aldehyde, such as benzaldehyde, would be expected to yield a styryl-type derivative. The reaction is typically catalyzed by a strong base, such as sodium amide or an alkoxide.
Reaction Scheme: Hypothetical Condensation with Benzaldehyde
This compound + Benzaldehyde --(Base)--> 2-Phenylthio-3-(2-phenylvinyl)pyridine
The success of this reaction would depend on the acidity of the methyl protons in this compound. The electronic effect of the 2-phenylthio group would play a crucial role. While the phenylthio group is generally considered to be electron-donating through resonance, its inductive effect might slightly influence the acidity of the C-H bonds of the methyl group.
The following table outlines a hypothetical condensation reaction.
| Reactant 1 | Reactant 2 | Base Catalyst | Expected Product |
| This compound | Benzaldehyde | Sodium methoxide | 2-Phenylthio-3-(2-phenylvinyl)pyridine |
Note: The data in this table is predictive and based on the known reactivity of similar compounds. Experimental validation is required.
Coordination Chemistry and Ligand Applications
Metal Complexation with 2-Phenylthio-3-methylpyridine Derivatives
Synthesis and Characterization of Transition Metal Complexes
Derivatives of this compound have been successfully employed in the synthesis of a range of transition metal complexes. These complexes often feature the ligand coordinating to the metal center through both the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioether group, forming a stable chelate ring.
The synthesis of these complexes typically involves the reaction of a suitable metal salt with the this compound derivative in an appropriate solvent. For instance, Schiff base ligands derived from 2-amino-3-methylpyridine (B33374) have been used to synthesize complexes of Pd(II) , Co(II) , and Cu(II) . ekb.eg These complexes have been characterized using various spectroscopic and analytical techniques, including FT-IR, UV-vis, ¹H-NMR, and elemental analysis, to confirm their structure and composition. ekb.eg In some cases, X-ray diffraction has been used to determine the precise molecular geometry. ekb.eg
Similarly, SNS pincer-type ligands, which can be derived from 2,6-bis(chloromethyl)pyridine (B1207206) and a substituted thiophenol, have been used to create complexes with Fe(II) , Co(II) , and Cu(II) . researchgate.net The synthesis of these complexes often involves the direct reaction of the ligand with the corresponding metal chloride in a suitable solvent mixture, such as methanol (B129727) and THF, followed by heating to facilitate the reaction. researchgate.net
The coordination of 2-(phenylthiomethyl)pyridine derivatives with Pd(II) has also been explored. These complexes are typically synthesized by reacting the ligand with a palladium(II) salt. nih.govresearchgate.net The resulting complexes often exhibit a square-planar geometry around the palladium center. researchgate.net
Furthermore, Schiff base complexes of Fe(II) , Ni(II) , and Co(II) have been synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 2-amino-3-methylpyridine. ekb.eg These reactions demonstrate the versatility of the 2-amino-3-methylpyridine scaffold in creating multidentate ligands capable of coordinating with various transition metals. ekb.eg The resulting complexes have been characterized by techniques such as magnetic susceptibility measurements and infrared spectroscopy, which suggest an octahedral geometry for these complexes. ekb.eg
Complexes of Zn(II) have also been prepared using salicylidene thiosemicarbazones, which can be conceptually related to derivatives of this compound through the presence of sulfur and nitrogen donor atoms. nih.gov The synthesis involves the reaction of the ligand with a zinc(II) salt. nih.gov
While direct synthesis of Rh(III) , Ir(III) , and V(IV) complexes with this compound itself is not extensively detailed in the provided context, the broader class of half-sandwich rhodium(III) and iridium(III) complexes with chalcogenated pyridines has been studied for their catalytic activity. acs.org This suggests the potential for creating such complexes with this compound derivatives.
Table 1: Examples of Synthesized Transition Metal Complexes with this compound Derivatives and Related Ligands
| Metal Ion | Ligand Type | General Synthetic Approach | Characterization Methods |
|---|---|---|---|
| Pd(II), Co(II), Cu(II) | Schiff base from 2-amino-3-methylpyridine | Reaction of metal salt with the Schiff base ligand. ekb.eg | FT-IR, UV-vis, ¹H-NMR, Elemental Analysis, X-ray Diffraction. ekb.eg |
| Fe(II), Co(II), Cu(II) | SNS pincer ligand | Reaction of metal chloride with the pincer ligand in a solvent mixture with heating. researchgate.net | Spectroscopic and analytical techniques. researchgate.net |
| Pd(II) | 2-(phenylthiomethyl)pyridine derivatives | Reaction of the ligand with a palladium(II) salt. nih.govresearchgate.net | NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography. nih.gov |
| Fe(II), Ni(II), Co(II) | Schiff base from 2-hydroxy-1-naphthaldehyde and 2-amino-3-methylpyridine | Condensation reaction followed by complexation with metal chlorides. ekb.eg | Melting point, solubility, conductivity, magnetic susceptibility, IR spectroscopy. ekb.eg |
| Zn(II) | Salicylidene thiosemicarbazones | Reaction of the ligand with a zinc(II) salt. nih.gov | ¹H-NMR, ¹³C-NMR, IR spectroscopy, elemental analysis, magnetochemical, thermoanalytical and molar conductance measurements. nih.gov |
Ligand Binding Modes and Geometries
The way in which this compound and its derivatives bind to metal centers is crucial to the properties and reactivity of the resulting complexes. The most common binding mode involves chelation through the pyridine nitrogen and the thioether sulfur, forming a stable five-membered ring. However, more complex ligand architectures can lead to different coordination geometries.
Iminophosphine (PN) ligands , which incorporate both phosphorus and nitrogen donor atoms, can be synthesized from precursors related to this compound. massey.ac.nzulaval.ca These ligands typically act as bidentate chelators, binding to the metal center through the phosphorus and imine nitrogen atoms. massey.ac.nzcsic.es The resulting complexes often exhibit a square-planar or octahedral geometry, depending on the metal and other coordinating ligands. massey.ac.nzcsic.es For example, palladium(II) complexes with iminophosphine ligands have been synthesized and characterized, showing a square-planar geometry. researchgate.net The coordination of these ligands can be influenced by the steric and electronic properties of the substituents on both the phosphorus and nitrogen atoms. nih.gov
SNS pincer ligands are another important class of ligands that can be derived from pyridine-based precursors. researchgate.netnsf.govuni-halle.de These tridentate ligands coordinate to a metal center in a meridional fashion, with the central pyridine nitrogen and two flanking sulfur donors binding to the metal. researchgate.netnsf.gov This pincer-style coordination imparts significant thermal stability to the resulting metal complexes. The geometry of these complexes is typically distorted octahedral or square pyramidal. researchgate.netnsf.gov The nature of the substituents on the sulfur atoms and the pyridine ring can influence the electronic properties and reactivity of the metal center. nsf.govacs.org For example, ruthenium complexes with SNS pincer ligands have been shown to be effective catalysts for transfer hydrogenation reactions. nsf.gov
The flexibility of the thioether linkage allows for some variation in the coordination geometry. In some cases, the thioether group can act as a hemilabile ligand, meaning it can reversibly dissociate from the metal center to open up a coordination site for catalysis. uni-halle.de
Catalytic Applications of Metal Complexes
Metal complexes derived from this compound and related ligands have shown significant promise as catalysts in a variety of organic transformations. The tunability of the ligand framework allows for the fine-tuning of the catalyst's activity and selectivity.
C-C Coupling Reactions (Heck, Suzuki)
Palladium complexes bearing pyridine-based ligands have been extensively studied as catalysts for C-C coupling reactions. nih.govnih.gov Specifically, Pd(II) complexes with functionalized pyridine ligands have proven to be efficient precatalysts for both the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govnih.gov The catalytic activity of these complexes can be influenced by the electronic nature of the substituents on the pyridine ring. nih.gov For instance, both electron-donating and electron-withdrawing groups can impact the efficiency of the catalyst. nih.gov
Palladium complexes with iminophosphine ligands, which are structurally related to derivatives of this compound, have also demonstrated high catalytic activity in Suzuki-Miyaura coupling reactions. researchgate.net These catalysts can achieve high yields under mild reaction conditions. researchgate.net
Table 2: Catalytic Activity of Palladium Complexes in C-C Coupling Reactions
| Reaction Type | Catalyst | Key Findings |
|---|---|---|
| Suzuki-Miyaura | Pd(II) complexes with functionalized pyridine ligands | Efficient precatalysts with activity influenced by pyridine substituents. nih.govnih.gov |
| Heck | Pd(II) complexes with functionalized pyridine ligands | Versatile precatalysts for a range of substrates. nih.govnih.gov |
| Suzuki-Miyaura | Palladium(II)-iminophosphine complexes | High yields achieved under mild reaction conditions. researchgate.net |
Transfer Hydrogenation and Oxidation Reactions of Alcohols and Carbonyl Compounds
Ruthenium complexes featuring SNS pincer ligands have emerged as effective catalysts for the transfer hydrogenation of ketones and aldehydes. nsf.govresearchgate.net These reactions typically utilize a hydrogen donor such as isopropanol. researchgate.net The catalytic cycle is believed to involve the formation of a ruthenium-hydride intermediate. researchgate.netnih.gov
Furthermore, these types of ruthenium complexes can also catalyze the oxidation of alcohols to the corresponding aldehydes or ketones. researchgate.netchemrxiv.org The choice of oxidant and reaction conditions can determine the outcome of the reaction. For example, some ruthenium complexes can catalyze the aerobic oxidation of alcohols. scirp.orglibretexts.org
The catalytic activity of these complexes is influenced by the ligand structure. For instance, the steric and electronic properties of the SNS pincer ligand can affect the efficiency and selectivity of both the transfer hydrogenation and oxidation reactions. nsf.govnih.gov
Influence of Ligand Structure on Catalytic Activity and Selectivity
The structure of the this compound-derived ligand plays a critical role in determining the catalytic performance of its metal complexes. Subtle changes in the ligand's steric and electronic properties can have a profound impact on both the activity and selectivity of the catalyst.
In C-C coupling reactions catalyzed by palladium complexes, the electronic nature of the substituents on the pyridine ring can influence the catalytic efficiency. nih.gov For example, in some cases, more basic ligands lead to an increase in reaction yield. nih.gov
For transfer hydrogenation and oxidation reactions catalyzed by ruthenium complexes with SNS pincer ligands, the nature of the pincer backbone and the substituents on the sulfur donors are important factors. nsf.gov The replacement of phosphine (B1218219) donors in traditional PNP pincer ligands with sulfur donors in SNS ligands can lead to changes in synthetic outcomes and variations in geometry that impact the redox behavior of the metal center. nsf.gov
In the case of iminophosphine ligands, varying the substituents on both the phosphorus and nitrogen atoms allows for the tuning of the ligand's steric and electronic properties, which in turn affects the catalytic activity in reactions such as ethylene (B1197577) oligomerization. nih.gov The steric bulk of the N-aryl group, for instance, can influence the selectivity of the reaction. nih.gov
This ability to systematically modify the ligand structure provides a powerful tool for the rational design of new and improved catalysts for a wide range of chemical transformations.
Theoretical Studies of Metal-Ligand Interactions
Theoretical and computational chemistry provides a powerful lens through which the intricate nature of metal-ligand interactions can be explored, offering insights into bonding, electronic structure, and reactivity that complement experimental findings. While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly available research, significant understanding can be gleaned from computational analyses of structurally analogous pyridyl-thioether ligands. A particularly insightful example is the detailed density functional theory (DFT) investigation of a ruthenium complex containing 2-methylthiomethylpyridine (mtmp), a closely related ligand. rsc.orgrsc.org
A comprehensive computational study on the trisheteroleptic ruthenium complex, [Ru(dpp)(bpy)(mtmp)]²⁺ (where dpp = 4,7-diphenyl-1,10-phenanthroline (B7770734) and bpy = 2,2'-bipyridine), offers a detailed picture of the coordination environment and electronic properties of a pyridyl-thioether chelate. rsc.org This research provides valuable data that can be considered representative for understanding the metal-ligand interactions of similar compounds like this compound.
The optimized ground state geometry of the [Ru(dpp)(bpy)(mtmp)]²⁺ complex reveals a distorted octahedral arrangement around the ruthenium center. rsc.org The mtmp ligand coordinates in a bidentate fashion through the nitrogen of the pyridine ring and the sulfur of the thioether group. rsc.org
Key structural parameters from the DFT calculations for the coordinated mtmp ligand are summarized below.
互动数据表
| Parameter | Value |
| Ru–N(mtmp) Bond Length | 2.150 Å |
| Ru–S(mtmp) Bond Length | ~2.40 Å |
| mtmp Bite Angle | 81.1° |
| Table 1: Calculated geometric parameters for the 2-methylthiomethylpyridine (mtmp) ligand in the [Ru(dpp)(bpy)(mtmp)]²⁺ complex. The Ru-S bond distance is noted to be significantly longer than the Ru-N bonds. rsc.org |
The analysis of the molecular orbitals (MOs) of the complex provides critical information about the nature of the metal-ligand bonding. The three highest occupied molecular orbitals (HOMOs) are predominantly of metallic t₂g character (dxy, dxz, dyz). rsc.org The lowest unoccupied molecular orbital (LUMO) is primarily centered on the π* orbitals of the other ligands in the complex. rsc.org The energy gap between the HOMO and LUMO was calculated to be 3.82 eV. rsc.org
The study also highlights the relative weakness of the Ru–S bond compared to the Ru–N bond in the excited state, which is a key factor in the photosubstitution reactivity of such complexes. rsc.org In the ground state, the thioether group provides efficient coordination to the Ru(II) center. rsc.org Theoretical models indicate that upon photoexcitation, specific triplet states can be populated, leading to the elongation and eventual cleavage of the Ru-S or Ru-N bonds of the pyridyl-thioether ligand. rsc.org For instance, one triplet state (Td) is characterized by a significant elongation of the Ru–S bond, indicating a weakening of this interaction in the excited state. rsc.org Another triplet state (Tc) shows a detachment of the pyridyl arm of the ligand. rsc.org
These theoretical findings on the 2-methylthiomethylpyridine complex underscore the electronic flexibility of pyridyl-thioether ligands. They act as stable chelators in the ground state but can become photolabile upon excitation, a property governed by the specific nature of the metal-ligand frontier orbitals. While the phenyl and methyl substituents on this compound would quantitatively modulate these properties, the fundamental electronic behavior is expected to be similar to that observed for the mtmp ligand.
Supramolecular Chemistry of 2 Phenylthio 3 Methylpyridine Derivatives
Non-Covalent Interactions in Molecular Recognition (e.g., Hydrogen Bonding, π-π Stacking)
The ability of a molecule to recognize and bind to another is predicated on the sum of multiple weak, non-covalent interactions. In derivatives of 2-Phenylthio-3-methylpyridine, several key interactions can be identified. While crystal structures for the parent compound are not widely reported, analysis of closely related structures, particularly salts and complexes of 2-amino-3-methylpyridine (B33374), provides significant insight into the potential interactions.
The crystal structures of salts derived from 2-amino-3-methylpyridine are often dominated by N-H···O and N-H···F hydrogen bonds, which form robust ring motifs. researchgate.netnih.gov Furthermore, π-π stacking interactions between the aromatic pyridine (B92270) rings are a recurring feature that helps to stabilize the crystal packing. nih.gov
In the context of this compound derivatives, one can expect a similar suite of interactions:
Hydrogen Bonding: In derivatives containing hydrogen-bond donors (like amino or hydroxyl groups), the pyridine nitrogen can act as a hydrogen bond acceptor. In protonated forms, the pyridinium (B92312) N-H group becomes a strong hydrogen bond donor.
π-π Stacking: The presence of both a pyridine ring and a phenyl ring allows for various π-π stacking geometries (face-to-face, edge-to-face), which are crucial for self-assembly processes.
C-H···π Interactions: The aromatic rings can interact with C-H bonds from adjacent molecules.
Sulfur-involved Interactions: The thioether sulfur atom can participate in weaker interactions, such as C-H···S hydrogen bonds or lone-pair···π interactions. acs.org
A study of silver(I) and copper(II) complexes with 2-amino-3-methylpyridine revealed that non-covalent forces, such as hydrogen bonding involving anions and the ligand's amino group, are pivotal in stabilizing the resulting supramolecular structures. researchgate.netmdpi.com
| Derivative Type | Interaction Type | Description | Reference |
|---|---|---|---|
| Fumarate Salt | N—H···O Hydrogen Bond | Forms a classic R²₂(8) ring motif between the pyridinium and carboxylate groups. | researchgate.net |
| Hexafluoridosilicate Salt | N—H···F Hydrogen Bond | Dominant interaction controlling the crystal packing. | nih.gov |
| Hexafluoridosilicate Salt | π-π Stacking | Occurs between parallel aromatic pyridine rings of adjacent cations. | nih.gov |
| Silver(I) Nitrate (B79036) Complex | N—H···O Hydrogen Bond | Interactions between the ligand's amino group and the nitrate anion stabilize the polymeric structure. | mdpi.com |
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the complexation of a "guest" molecule within the cavity of a larger "host" molecule. mdpi.com this compound and its derivatives possess the necessary structural features to act as either a host or a guest. The cleft between the phenyl and pyridyl rings can serve as a binding pocket for small molecules, while the nitrogen and sulfur atoms provide specific interaction sites.
While direct host-guest studies on this specific compound are limited, research on related systems illustrates its potential. For instance, pyridine-functionalized tetraphenylethylene (B103901) derivatives have been shown to act as hosts, selectively co-crystallizing with m-phthalic acid from a mixture of its isomers due to complementary shapes and interactions. nih.gov This highlights the directing power of the pyridyl group in molecular recognition.
Conversely, the molecule can act as a guest. Studies on pyridine-functionalized photoswitches have demonstrated their ability to bind within a porphyrin cage host, with the complexation stabilizing certain isomers of the guest molecule. researchgate.net This indicates that pyridyl-thioether motifs are suitable for recognition and encapsulation by macrocyclic hosts. The binding affinity in such systems is often governed by a combination of hydrogen bonding, π-stacking, and electrostatic interactions. researchgate.net
Self-Assembly of Higher-Order Supramolecular Structures
Coordination-driven self-assembly is a powerful strategy for constructing discrete, complex supramolecular architectures from metal ions and organic ligands. rsc.org The this compound ligand is an excellent candidate for this approach, as the pyridine nitrogen provides a well-defined coordination site for a wide range of transition metals. rsc.org
The assembly of flexible pyridyl ligands with metal ions like silver(I) can lead to the formation of novel metallocyclic complexes or extended coordination polymers. researchgate.net The final structure is influenced by factors such as the flexibility of the ligand backbone, the coordination geometry of the metal ion, and the nature of any counter-ions present. researchgate.netresearchgate.net For example, the reaction of multidentate ligands containing pyridyl and thiazolyl units with metal ions has been shown to produce intricate double and triple helical complexes. researchgate.net
The combination of the N-donor pyridine with the flexible thioether bridge in this compound allows for the formation of various predictable and stable complexes, including dinuclear helicates and metallacycles. researchgate.net
| Ligand Type | Metal Ion | Resulting Structure | Driving Interactions | Reference |
|---|---|---|---|---|
| Flexible bis(2-pyridyl) Ligands | Silver(I) | Discrete Metallocycles or Coordination Polymers | Coordination Bonding (Ag-N) | researchgate.net |
| Pyridyl-Thiazolyl Ligands | Various Transition Metals | Double and Triple Helical Complexes | Coordination Bonding, π-stacking | researchgate.net |
| Monodentate Pyridine Ligands | Palladium(II), Platinum(II) | One-Dimensional Stacks | π-π Stacking, Hydrogen Bonding, Metallophilic Interactions | rsc.org |
| Bidentate Pyridine Ligands | Silver(I), Gold(I) | Hexagonal Metallacycles | Coordination Bonding | nih.gov |
Applications in Designed Supramolecular Systems (e.g., Metal-Organic Frameworks, Catenanes, Rotaxanes)
The predictable binding and structural characteristics of this compound derivatives make them valuable components for engineering sophisticated supramolecular systems like metal-organic frameworks (MOFs), catenanes, and rotaxanes.
Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal nodes linked by organic ligands. mdpi.comnih.gov The use of pyridyl-based ligands is a common strategy in MOF design. rsc.orgmdpi.com A derivative of this compound, specifically a compound described as no-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3...2-phenylthio), has been investigated for the development of highly stable MOFs. strem.com In such a framework, the pyridine nitrogen atoms of the ligand would coordinate to metal centers, creating an extended, and potentially porous, 3D network. The phenylthio group can influence the pore environment and stability of the resulting framework.
Catenanes and Rotaxanes: These mechanically interlocked molecules consist of threaded rings (catenanes) or rings trapped on a linear axle (rotaxanes). Their synthesis relies on molecular recognition and templating. The this compound framework is a promising building block for such systems. The pyridine unit can act as a recognition site or "station" for a macrocyclic ring, while the thioether provides a flexible tether. Metal coordination to the pyridine can serve as a template to direct the threading process, which can then be locked into place to form the final interlocked structure.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally friendly methods for synthesizing 2-Phenylthio-3-methylpyridine and its analogs is a significant area of ongoing research. While traditional synthetic methods are well-established, the principles of green chemistry are driving the innovation of new synthetic strategies. nih.gov
Future research is anticipated to concentrate on the following areas:
C-H Functionalization: Direct activation and functionalization of the carbon-hydrogen bonds on the pyridine (B92270) or phenyl rings would provide a more atom-economical synthetic route. This approach minimizes the need for pre-functionalized starting materials, thereby reducing waste. The use of transition metals, particularly earth-abundant and less toxic options like iron, is a key focus in developing these catalytic processes. rsc.orgnih.gov
Photoredox Catalysis: Employing visible light as an energy source for chemical reactions presents a sustainable alternative to conventional heating methods. The development of photoredox-catalyzed reactions for forming the crucial carbon-sulfur bond in this compound could result in milder reaction conditions and greater tolerance of various functional groups.
Flow Chemistry: Continuous flow synthesis offers notable advantages in terms of safety, scalability, and precise process control. Adapting the synthesis of this compound to a flow-based system could lead to more efficient, reproducible, and scalable production, which is particularly beneficial for industrial applications. ucla.edu
Sustainable Catalysts: The development of magnetically recoverable nanocatalysts offers a greener alternative for the synthesis of pyridine derivatives. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.govacs.org For instance, a copper-mesalamine complex functionalized on silica-coated magnetite nanoparticles has been shown to be an efficient catalyst for the synthesis of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles. nih.govacs.org
| Synthetic Methodology | Key Advantages | Primary Research Focus |
| C-H Functionalization | High atom economy, reduced waste generation | Development of selective and robust catalysts rsc.orgnih.gov |
| Photoredox Catalysis | Mild reaction conditions, use of a sustainable energy source | Design of novel and efficient photosensitizers acs.org |
| Flow Chemistry | Enhanced scalability, improved safety, and precise process control | Optimization of reactor design and reaction conditions ucla.eduresearchgate.net |
| Sustainable Catalysts | High reusability, easy separation, environmentally friendly nih.gov | Synthesis of novel magnetic nanocatalysts nih.govacs.org |
Exploration of New Mechanistic Pathways for Complex Transformations
A thorough understanding of the reaction mechanisms involving this compound is essential for the rational design of new chemical transformations and the optimization of current methods. While the basic reactivity of this compound is known, many mechanistic details remain to be uncovered.
Future mechanistic studies are likely to involve:
Computational and Experimental Synergy: A combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling (e.g., Density Functional Theory - DFT) will be crucial. acs.org This integrated approach can provide a detailed picture of reaction pathways, transition states, and the factors controlling selectivity. acs.org For example, computational studies have been instrumental in understanding the ring-opening mechanisms of related bipyridine ligands. acs.org
Radical Pathways: The potential for radical-mediated reactions, especially in photoredox and some transition-metal-catalyzed processes, is an area ripe for investigation. Identifying and characterizing radical intermediates will be key to controlling these reactions. Studies on related systems have shown that the addition of radical scavengers can inhibit reactions, suggesting the involvement of radical pathways. mdpi.com
Role of the Methyl Group: The influence of the 3-methyl group on the reactivity and regioselectivity of reactions is not fully understood. Mechanistic studies will aim to elucidate its electronic and steric effects on various transformations.
Advanced Applications in Catalysis and Functional Materials Science
The unique electronic and steric characteristics of this compound make it a highly promising candidate for applications in catalysis and materials science.
Emerging applications include:
Ligand Design for Asymmetric Catalysis: The nitrogen and sulfur atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form a catalytically active complex. nih.gov By strategically modifying the substituents on both the pyridine and phenyl rings, the ligand's properties can be fine-tuned to achieve high enantioselectivity in asymmetric catalysis. nih.gov This approach has been successful in developing new chiral pyridine-derived ligands for a variety of transition-metal-catalyzed reactions. nih.gov
Functional Materials: The π-conjugated system of this compound and its derivatives makes them attractive for use in organic electronics. Research is ongoing to explore their potential in devices such as organic light-emitting diodes (OLEDs) and sensors. The ability of the pyridine and thioether moieties to bind to metal ions could be harnessed for the development of selective chemosensors.
Biologically Active Compounds: Pyridine derivatives are known to possess a wide range of biological activities. nih.govchemrevlett.com For instance, certain 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles have been identified as potent α-glucosidase inhibitors, suggesting their potential for the treatment of diabetes. researchgate.net
| Application Area | Desired Properties | Research Objective |
| Asymmetric Catalysis | Tunable steric and electronic properties, strong coordination | Development of highly active and enantioselective catalysts nih.gov |
| Functional Materials | π-conjugation, charge transport capabilities, metal-ion binding | Creation of novel materials for organic electronics and sensors cdnsciencepub.com |
| Medicinal Chemistry | Specific biological activity, favorable pharmacokinetic profiles | Design and synthesis of new therapeutic agents chemrevlett.comresearchgate.net |
Integration with Computational Design and Machine Learning for Predictive Chemistry
The convergence of computational chemistry and machine learning is poised to accelerate the discovery and optimization of new molecules based on the this compound scaffold. beilstein-journals.org
Future trends in this interdisciplinary area include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of novel this compound derivatives. chemrevlett.comtandfonline.com This allows for the in silico screening of large virtual libraries to identify promising candidates for synthesis and testing. tandfonline.com
Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions for a given reaction. ucla.edubeilstein-journals.org This data-driven approach can significantly reduce the time and resources required for empirical reaction optimization. beilstein-journals.org Bayesian optimization, for example, has been successfully used to optimize the synthesis of pyridinium (B92312) salts in continuous flow reactors. ucla.edu
Autonomous Synthesis: The integration of machine learning with automated flow chemistry platforms enables the creation of self-optimizing systems. researchgate.net These autonomous platforms can independently design, conduct, and analyze experiments to rapidly identify optimal synthetic routes. researchgate.netd-nb.info
The synergy between advanced computational tools and experimental work will undoubtedly drive the future of research on this compound, leading to the discovery of new synthetic methods, a deeper understanding of reaction mechanisms, and the development of innovative applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenylthio-3-methylpyridine, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, analogous pyridine derivatives (e.g., 2-Phenylpyridine) are synthesized using phenyllithium and bromobenzene in anhydrous ether under nitrogen atmosphere, with yields optimized by controlling reaction time (4–6 hours) and stoichiometric ratios . Solvent selection (e.g., dichloromethane) and base choice (e.g., NaOH) influence byproduct formation and purity, as seen in similar thioether pyridine syntheses .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Use FTIR and FT-Raman spectroscopy to identify functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) and compare results with density functional theory (DFT) calculations (B3LYP/6-311++G** basis set). Conformational analysis via quantum chemical methods resolves ambiguities in substitution patterns . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) further validate molecular structure .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology : Follow protocols for thioether-containing compounds:
- Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation .
- Avoid prolonged exposure; toxicity data for this compound are limited, but structurally similar pyridines show moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents) .
- Store under inert gas (N₂) at RT, away from oxidizers, to prevent degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the phenylthio group influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Compare with analogs (e.g., 3-(Phenylthio)piperidine hydrochloride) where the sulfur atom acts as an electron donor, altering reaction pathways. Use Hammett constants (σ) to quantify electronic effects. Steric hindrance from the methyl group at position 3 may reduce catalytic efficiency in Suzuki-Miyaura couplings; optimize using Pd(OAc)₂/XPhos catalysts .
Q. What contradictions exist in reported biological activity data for this compound derivatives, and how can they be resolved?
- Analysis : For example, some studies report moderate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), while others show inactivity. Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., replacing methyl with trifluoromethyl) drastically alter bioactivity .
- Assay conditions : Differences in bacterial strain susceptibility or solvent choice (DMSO vs. aqueous buffers) .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodology :
- Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases or cytochrome P450).
- Compare with experimental IC₅₀ values from enzymatic assays. For example, piperidine-thioether analogs show strong inhibition of CYP3A4 (Ki = 1.2 µM) due to hydrophobic interactions .
- Optimize substituents using QSAR models to enhance selectivity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Reaction scalability : Transition from batch to flow chemistry improves heat/mass transfer for exothermic thioether formation .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective large-scale production .
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
